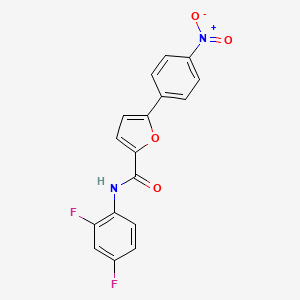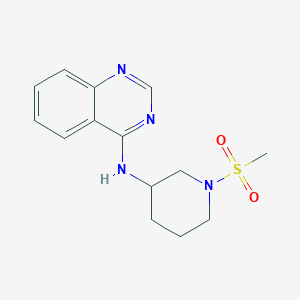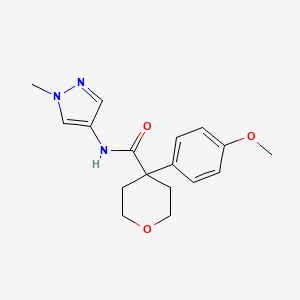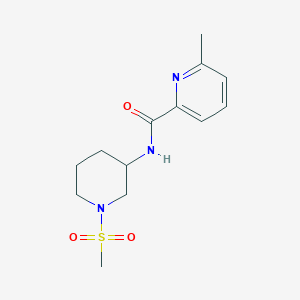
N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide, also known as DFN-2, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFN-2 belongs to the class of furan-2-carboxamides and has a molecular weight of 360.29 g/mol. This compound is synthesized using a multi-step process that involves the use of various reagents and solvents.
作用機序
The mechanism of action of N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of various cellular processes, including inflammation and cell survival. Inhibition of the NF-κB pathway has been shown to induce apoptosis and cell cycle arrest in cancer cells and reduce inflammation in various disease models.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide has been shown to exhibit potent anti-inflammatory and anti-cancer effects in various preclinical studies. The compound has been shown to inhibit the activity of the NF-κB signaling pathway, leading to reduced inflammation and cell survival in various disease models. N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide has also been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to reduced tumor growth and proliferation.
実験室実験の利点と制限
N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and is stable under normal laboratory conditions. N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide has also been shown to exhibit potent anti-inflammatory and anti-cancer properties, making it a useful tool for investigating the mechanisms of these diseases. However, N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide has some limitations for use in laboratory experiments. The compound has low solubility in water, which can make it difficult to work with in aqueous systems. Additionally, the mechanism of action of N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide has significant potential for further research and development. Some future directions for research on N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide include:
1. Investigating the mechanism of action of N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide in greater detail to better understand its anti-inflammatory and anti-cancer properties.
2. Developing more efficient synthesis methods for N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide to improve its availability for laboratory use.
3. Investigating the potential therapeutic applications of N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
4. Conducting clinical trials to evaluate the safety and efficacy of N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide in humans.
5. Developing new derivatives of N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide to improve its pharmacological properties and enhance its therapeutic potential.
In conclusion, N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide is a compound with significant potential for therapeutic applications in the treatment of various diseases. The compound exhibits potent anti-inflammatory and anti-cancer properties and has been shown to inhibit the activity of the NF-κB signaling pathway. Further research is needed to fully understand the mechanism of action of N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide and to evaluate its safety and efficacy in humans.
合成法
N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide is synthesized through a multi-step process that involves the use of various reagents and solvents. The synthesis process starts with the reaction of 2,4-difluorobenzonitrile with 4-nitrobenzaldehyde in the presence of a base such as sodium hydride. This reaction leads to the formation of 2,4-difluoro-5-(4-nitrophenyl)benzaldehyde, which is then converted to the corresponding furan-2-carboxylic acid using a mixture of acetic anhydride and acetic acid. Finally, the furan-2-carboxylic acid is converted to N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide using thionyl chloride and dimethylformamide.
科学的研究の応用
N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide has been shown to exhibit potent anti-inflammatory and anti-cancer properties in various preclinical studies. The compound has been investigated for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammatory bowel disease, and rheumatoid arthritis. N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2N2O4/c18-11-3-6-14(13(19)9-11)20-17(22)16-8-7-15(25-16)10-1-4-12(5-2-10)21(23)24/h1-9H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEQJQRYWGWSGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[2-[[11-(4-Methylphenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetyl]amino]benzamide](/img/structure/B7533058.png)
![N-(5-chloro-2-cyanophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7533065.png)
![N-methyl-N-[(2-methylfuran-3-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7533069.png)
![[4-(4-Butan-2-ylphenyl)sulfonylpiperazin-1-yl]-cyclohexylmethanone](/img/structure/B7533082.png)

![[2-(Cyclopropylamino)-2-oxoethyl] 2-(4-methylphenyl)sulfanylacetate](/img/structure/B7533103.png)
![N-[3-[[(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]phenyl]oxolane-2-carboxamide](/img/structure/B7533106.png)
![N-[3-[[(3,7-dimethyl-2,6-dioxopurin-8-yl)amino]methyl]phenyl]oxolane-2-carboxamide](/img/structure/B7533113.png)
![N-[3-oxo-3-(propan-2-ylamino)propyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7533126.png)
![2-tert-butyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7533134.png)



